molecular formula C7H5Br2FN2S B1434681 N-(2,4-Dibromo-6-fluorophenyl)thiourea CAS No. 1823494-62-7

N-(2,4-Dibromo-6-fluorophenyl)thiourea

Cat. No. B1434681
CAS RN: 1823494-62-7
M. Wt: 328 g/mol
InChI Key: CBPRZUFYVNMUDQ-UHFFFAOYSA-N
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Description

“N-(2,4-Dibromo-6-fluorophenyl)thiourea” is a chemical compound that belongs to the family of urea derivatives. It has the molecular formula C7H5Br2FN2S .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Dibromo-6-fluorophenyl)thiourea” consists of seven carbon atoms ©, five hydrogen atoms (H), two bromine atoms (Br), one fluorine atom (F), two nitrogen atoms (N), and one sulfur atom (S) . The molecular weight is 328 g/mol.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • Thioureas, including N-(2,4-Dibromo-6-fluorophenyl)thiourea, are synthesized for various scientific purposes. A study by Sarkis and Faisal (1985) involved synthesizing new N,N'-disubstituted thioureas to explore their ultraviolet, infrared, and nuclear magnetic resonance spectral properties (Sarkis & Faisal, 1985).

Antibacterial Activity

  • Khazi et al. (2006) prepared a series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, which demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Khazi et al., 2006).

Antipathogenic Properties

  • A study by Limban et al. (2011) synthesized acylthioureas and evaluated their interaction with bacterial cells. They found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Molecular Docking and Anticancer Properties

  • Hardjono et al. (2019) conducted a study on N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives, assessing their potential as anticancer drugs. They utilized molecular docking to predict the compounds' interaction with the Sirtuin1 enzyme, a gene responsible for negative regulation of the cell cycle (Hardjono et al., 2019).

Metal Complex Formation and Pharmacological Evaluation

  • Research by Shakoor and Asghar (2021) synthesized metal complexes of acyl derivatives containing oxygen and sulfur donor atoms from thioureas. They found these complexes to display broad biological applications, including antibacterial and antifungal properties (Shakoor & Asghar, 2021).

Photoluminescence and Analytical Applications

  • Sunil and Rao (2015) studied 1-(2-Hydroxyphenyl)thiourea, a compound with fluorogenic properties, for its potential in analytical applications, specifically for chromium(VI) determination through fluorescence quenching studies (Sunil & Rao, 2015).

Structural and Vibrational Analysis

  • Several studies have focused on analyzing the structural and vibrational properties of thiourea derivatives, including those with fluorophenyl groups. This research is essential for understanding the compounds' physical and chemical characteristics and potential applications in material science (Saeed et al., 2010; Saeed et al., 2011).

properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FN2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRZUFYVNMUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=S)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271999
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dibromo-6-fluorophenyl)thiourea

CAS RN

1823494-62-7
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823494-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-(2,4-dibromo-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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